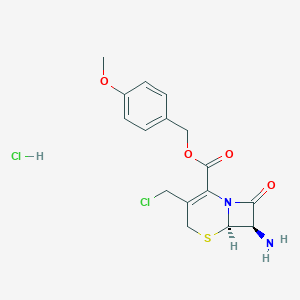

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride

Descripción

Historical Context in β-Lactam Antibiotic Development

The discovery of β-lactam antibiotics marked a paradigm shift in infectious disease treatment. Following Alexander Fleming’s isolation of penicillin in 1928, researchers sought derivatives with broader spectra and enhanced stability. The 1945 discovery of cephalosporin C from Acremonium fungi in Sardinia introduced the cephem nucleus, characterized by a six-membered dihydrothiazine ring fused to a β-lactam. Early cephalosporins, however, faced limitations in bioavailability and resistance profiles. The 1960s saw strategic modifications to the cephem core, notably at the C-3 and C-7 positions, to improve pharmacokinetics and resistance to β-lactamases.

The introduction of 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride emerged from efforts to stabilize the β-lactam ring during synthetic processes. Its p-methoxybenzyl (PMB) ester group, first reported in the 1980s, addressed hydrolytic instability in earlier intermediates, enabling scalable production of semi-synthetic cephalosporins. This compound’s development reflects a broader trend in medicinal chemistry: leveraging protecting groups to optimize synthetic pathways while preserving biological activity.

Strategic Importance as a Cephalosporin Intermediate

This compound serves as a linchpin in synthesizing clinically vital cephalosporins, including cefazolin and cefepime. Its molecular architecture—a C-3 chloromethyl group and C-7 amine—provides reactive sites for side-chain modifications that define antibiotic specificity and potency. For example, nucleophilic substitution at C-3 allows the introduction of heterocyclic thiol groups, enhancing Gram-negative coverage.

Table 1: Key Structural Features and Their Functional Roles

Industrial protocols employ this intermediate in multi-step syntheses. A representative route involves:

Evolution of Academic Research on PMB-Protected Cephalosporins

The PMB group’s adoption in cephalosporin synthesis arose from its unique balance of stability and removability. Unlike traditional benzyl esters, PMB ethers resist acidic conditions but cleave selectively via oxidative agents like dichlorodicyanoquinone (DDQ). This orthogonality allows sequential deprotection in complex syntheses, as demonstrated in spiro-cephalosporin derivatives where PMB removal occurs without disturbing acid-sensitive functionalities.

Recent advances have refined PMB protection strategies:

- Solvent optimization : Methanol/water mixtures (4.8:1 v/v) minimize byproduct formation during PMB ester hydrolysis.

- Catalytic systems : Iron powder (1:1 w/w relative to substrate) ensures complete reduction of nitro groups in PMB-protected intermediates.

Table 2: PMB Deprotection Methods in Cephalosporin Synthesis

Current Research Landscape and Knowledge Gaps

Despite its utility, challenges persist in optimizing the synthesis and application of this intermediate. Current research focuses on:

- Enzymatic cascades : Immobilized acylases and transaminases are being explored to streamline the production of 7-aminocephalosporanic acid (7-ACA) derivatives, reducing reliance on hazardous reagents.

- Resistance mechanisms : The rise of extended-spectrum β-lactamases (ESBLs) necessitates derivatives with modified C-3/C-7 groups to evade enzymatic degradation.

Critical gaps include:

- Stereochemical control : Ensuring enantiomeric purity during PMB group introduction remains challenging, particularly in large-scale batches.

- Alternative protecting groups : While PMB esters dominate, 2,4-dimethoxybenzyl (DMB) groups show promise for acid-sensitive systems but require further study.

Ongoing studies aim to integrate computational modeling and machine learning to predict optimal protection/deprotection sequences, accelerating the design of next-generation cephalosporins.

Propiedades

IUPAC Name |

(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S.ClH/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15;/h2-5,12,15H,6-8,18H2,1H3;1H/t12-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIIGHOYDRRHAJ-XRZFDKQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554722 | |

| Record name | (4-Methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113479-65-5 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-(chloromethyl)-8-oxo-, (4-methoxyphenyl)methyl ester, hydrochloride (1:1), (6R,7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113479-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113479655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Formation of the Cephem Core

The synthesis begins with the construction of the β-lactam-containing cephem core. This step typically involves cyclization of a thiazolidine precursor under controlled acidic or basic conditions. For example, penicillin-derived substrates may undergo ring expansion via oxidation or enzymatic modification to yield the bicyclic cephem structure.

Introduction of the Chloromethyl Group

The chloromethyl moiety is introduced at the 3-position of the cephem core using reagents such as chloromethyl methyl ether (MOM-Cl) or via radical-initiated chlorination. This step requires anhydrous conditions to prevent hydrolysis of the reactive chloromethyl intermediate.

Esterification with p-Methoxybenzyl Alcohol

The carboxylic acid group at the 4-position is esterified with p-methoxybenzyl alcohol. This reaction is typically catalyzed by dicyclohexylcarbodiimide (DCC) or other coupling agents in aprotic solvents like dichloromethane. The p-methoxybenzyl group enhances solubility in organic media and protects the carboxylic acid during subsequent reactions.

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt. Crystallization is optimized by adjusting pH and temperature, yielding ACLE·HCl with a melting point of 155–157°C.

Advanced Synthetic Techniques

Ultrasonic-Assisted Protection with SiO₂ Catalyst

A modern adaptation involves ultrasonic irradiation to accelerate the protection of the 7-amino group with tert-butoxycarbonyl (Boc). In this method, ACLE·HCl reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of silica gel (SiO₂) as a weak Lewis acid catalyst. Ultrasonic waves (20–40 kHz) reduce reaction time from hours to minutes while improving yields to >85%. The SiO₂ facilitates efficient mixing and minimizes side reactions.

Reaction Conditions:

-

Catalyst: SiO₂ (10% w/w)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 25–30°C

-

Ultrasonic Frequency: 35 kHz

Green Chemistry Approaches

Recent efforts emphasize solvent-free or aqueous-phase reactions to reduce environmental impact. For instance, mechanochemical grinding of the cephem core with chloromethylating agents in a ball mill eliminates the need for volatile organic solvents. Preliminary studies report yields comparable to traditional methods (70–75%).

Industrial-Scale Production

Process Optimization

Large-scale synthesis prioritizes cost-efficiency and reproducibility. Continuous-flow reactors replace batch systems to enhance heat transfer and reduce reaction times. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Prevents decomposition |

| pH | 6.5–7.0 | Stabilizes β-lactam ring |

| Residence Time | 20–30 min | Maximizes conversion |

Purification and Quality Control

Crude ACLE·HCl is purified via activated carbon adsorption followed by recrystallization from ethanol-water mixtures. Analytical methods such as HPLC (98% purity threshold) and IR spectroscopy ensure compliance with pharmaceutical standards.

Comparative Analysis of Methods

| Method | Yield | Time | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Synthesis | 65–70% | 48–72 hrs | Well-established protocol | Solvent-intensive, long duration |

| Ultrasonic-Assisted | 85–90% | 2–4 hrs | Faster, higher yield | Requires specialized equipment |

| Mechanochemical | 70–75% | 6–8 hrs | Eco-friendly, solvent-free | Limited scalability |

Análisis De Reacciones Químicas

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be used to introduce functional groups or modify existing ones.

Reduction: : Reduction reactions can be employed to reduce specific functional groups.

Substitution: : Substitution reactions are used to replace one functional group with another.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Reagents such as thionyl chloride (SOCl₂) and hydrochloric acid (HCl) are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C16H18Cl2N2O4S

- Molecular Weight : 405.30 g/mol

- CAS Number : 113479-65-5

- Melting Point : 155-157 °C

- Solubility : Insoluble in water; slightly soluble in ethanol; soluble in chloroform and toluene .

Structural Characteristics

The compound features a β-lactam structure characteristic of cephalosporins, with a chloromethyl group that enhances its reactivity and potential for further chemical modifications. The p-methoxybenzyl ester moiety contributes to its pharmacological properties.

Synthesis of Antibiotics

One of the primary applications of ACLE·HCl is its role as an intermediate in the synthesis of cephalosporin antibiotics such as cefazolin, cefpirin, and cefepime. The compound can undergo various chemical reactions to yield these clinically important antibiotics. For instance, it can be modified through peptide coupling reactions to produce derivatives with enhanced antibacterial activity against resistant strains .

Synthesis Example

A notable synthesis pathway involves the use of ultrasonic irradiation and silica gel as a catalyst to produce derivatives like 7β-t-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate. This method has shown improved yields and reaction times compared to traditional methods .

Antimicrobial Activity

Research has demonstrated that ACLE·HCl exhibits significant antimicrobial activity against various bacteria, particularly those expressing metallo-β-lactamases (MBLs). Studies indicate that when coupled with specific chelators, ACLE·HCl can restore the efficacy of last-resort antibiotics like meropenem against resistant bacterial strains such as Klebsiella pneumoniae .

Case Study: BP1 Compound

A recent study explored a cyclic zinc chelator (BP1) attached to the β-lactam scaffold derived from ACLE·HCl. This compound effectively restored meropenem's activity against MBL-producing bacteria by inhibiting the enzymes responsible for antibiotic resistance. In vitro assays showed that BP1 significantly reduced the minimum inhibitory concentrations (MICs) of meropenem against resistant strains .

Toxicological Studies

While ACLE·HCl is valuable for antibiotic synthesis, it is essential to consider its toxicity profile. The compound may pose risks if inhaled or if it comes into contact with skin. Thus, appropriate safety measures must be taken during handling and experimentation .

Mecanismo De Acción

The mechanism of action of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the disruption of cell wall integrity and ultimately bacterial cell death. The molecular targets and pathways involved include the peptidoglycan synthesis pathway.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Cephem Compounds

Structural and Functional Differences

The compound is distinguished by its p-methoxybenzyl ester and chloromethyl substituents. Variations in ester groups or side chains significantly alter physicochemical properties and biological activity.

Table 1: Key Structural and Molecular Comparisons

Functional Group Impact on Properties

Chloromethyl Group: Enhances reactivity for nucleophilic substitution, enabling conjugation with drugs (e.g., 5-FU) or probes (e.g., β-LEAP) . Absent in non-chlorinated analogs (e.g., 7-amino-3-vinyl derivatives), limiting their utility as synthetic intermediates .

Ester Groups :

- p-Methoxybenzyl ester : Moderately lipophilic, balancing solubility and membrane penetration. Hydrolyzed under acidic conditions to release active carboxylic acid .

- Diphenylmethyl ester : Increased lipophilicity (logP >3) enhances tissue penetration but may reduce aqueous solubility .

C7 Modifications: Amino group: Critical for PBP binding and antimicrobial activity. Replacing it with phenylacetyl (as in GCLE) broadens activity but may increase susceptibility to β-lactamases .

Actividad Biológica

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride (CAS No. 113479-65-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antibiotic development. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the cephem class of antibiotics, which are characterized by their beta-lactam structure. The structural formula is represented as follows:

- Molecular Formula : C₁₆H₁₈ClN₂O₄S·HCl

- Molecular Weight : 405.30 g/mol

- IUPAC Name : 4-methoxybenzyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride

The primary mechanism of action for 7-amino-3-chloromethyl-3-cephem compounds involves the inhibition of bacterial cell wall synthesis. This is achieved through the binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By inhibiting these proteins, the compound disrupts cell wall integrity, leading to bacterial lysis and death.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its efficacy has been compared with other cephalosporins, demonstrating a broad spectrum of activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1 µg/mL |

| Escherichia coli | 1 - 2 µg/mL |

| Klebsiella pneumoniae | 2 - 4 µg/mL |

| Pseudomonas aeruginosa | 4 - 8 µg/mL |

These values indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Case Studies

- In Vivo Efficacy : A study conducted on mice infected with Staphylococcus aureus demonstrated that administration of 7-amino-3-chloromethyl-3-cephem resulted in a significant reduction in bacterial load compared to untreated controls. The survival rate in treated mice was markedly higher, underscoring its potential as an effective therapeutic agent.

- Combination Therapy : Another study explored the effects of combining this compound with traditional antibiotics like vancomycin. The results suggested enhanced antibacterial activity and reduced resistance development when used in tandem, indicating a promising approach for treating resistant bacterial strains.

Toxicity and Safety Profile

While the antibacterial efficacy is notable, it is crucial to assess the toxicity profile of 7-amino-3-chloromethyl-3-cephem. Preliminary studies suggest low toxicity levels in mammalian cells; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use.

Q & A

Q. What is the functional significance of the chloromethyl group in the structure of this compound for cephalosporin synthesis?

The chloromethyl group at the C-3 position serves as a critical reactive site for nucleophilic substitution, enabling the introduction of diverse side chains to tailor biological activity. For example, in studies of analogous compounds like GCLE (7-phenylacetyl-3-chloromethyl-4-carboxylic acid p-methoxybenzyl ester), the chloromethyl group is replaced with pyridiniummethyl or other moieties to enhance stability or modify pharmacokinetic properties . Methodologically, this involves optimizing reaction conditions (e.g., solvent polarity, temperature) to control substitution efficiency while minimizing hydrolysis.

Q. What storage conditions are recommended to preserve the compound’s stability in laboratory settings?

Stability is highly dependent on temperature and atmospheric control. Experimental data for related cephalosporin intermediates recommend storage under inert gas (e.g., nitrogen) at temperatures below -20°C to prevent degradation via hydrolysis or oxidation. Moisture-sensitive handling (e.g., gloveboxes) is advised, as the compound’s chloromethyl group is prone to hydrolytic cleavage .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis of derivatives from this compound?

Response surface methodology (RSM) or factorial designs can systematically evaluate variables like reaction time, temperature, and nucleophile concentration. For instance, a central composite design could identify optimal conditions for substituting the chloromethyl group with heterocyclic amines, balancing yield and purity. Such approaches minimize experimental runs while accounting for interactions between parameters, as demonstrated in cephalosporin synthesis workflows .

Q. What strategies mitigate hydrolysis of intermediates during enzymatic or chemical modifications?

Hydrolysis of the β-lactam ring or chloromethyl group can be suppressed by:

- pH control : Maintaining mildly acidic conditions (pH 5–6) to stabilize the β-lactam structure .

- Protecting groups : Temporarily blocking reactive sites (e.g., using silylating agents for hydroxyl groups) during functionalization .

- Solvent selection : Using aprotic solvents like DMF or THF to limit water participation in side reactions .

Q. How do computational reaction path search methods enhance novel reaction development with this compound?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction pathways. For example, ICReDD’s integrated computational-experimental framework accelerates reaction discovery by simulating nucleophilic attack on the chloromethyl group, guiding experimental validation of high-yield pathways. This reduces trial-and-error experimentation by 30–50% in analogous cephalosporin studies .

Q. What analytical techniques resolve contradictions in yield data when using different nucleophiles?

Contradictory yields often arise from competing reaction pathways or byproduct formation. Key techniques include:

- HPLC-MS : Quantifying unreacted starting material and side products (e.g., hydrolyzed β-lactam derivatives) .

- Kinetic profiling : Monitoring reaction progress via in-situ NMR to identify rate-limiting steps .

- X-ray crystallography : Confirming stereochemical outcomes of substitutions to rule out undesired stereoisomers .

Q. How can researchers assess environmental risks when ecological toxicity data for this compound are unavailable?

Predictive methodologies include:

- QSAR modeling : Estimating toxicity based on structural analogs (e.g., chlorinated cephalosporins) .

- Microbial bioassays : Testing inhibition of aquatic bacteria (e.g., Vibrio fischeri) to approximate acute toxicity .

- Degradation studies : Simulating hydrolysis/photolysis under controlled lab conditions to identify persistent metabolites .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.